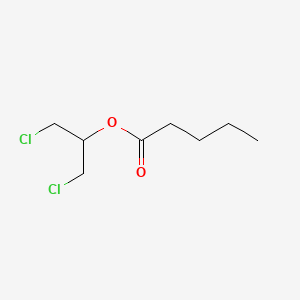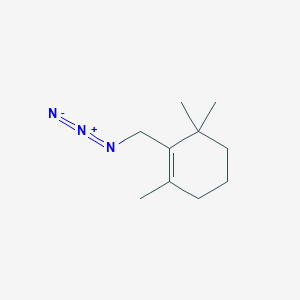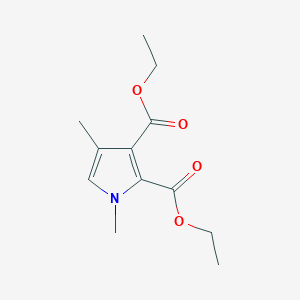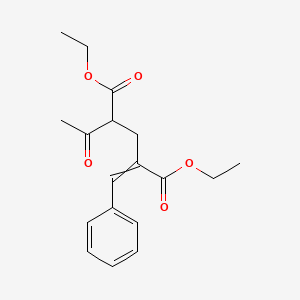
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound with a complex structure that includes both ester and halogen functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of pentanoic acid with an alcohol derivative that contains the 2-chloro-1-(chloromethyl)ethyl group. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and the corresponding alcohol.
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Pentanoic acid and the corresponding alcohol.
Substitution: New derivatives with substituted functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid and alcohol components, which can then interact with biological targets. The chlorine atoms can participate in substitution reactions, leading to the formation of new derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, ethyl ester: Similar ester structure but lacks the chlorine atoms.
Pentanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the chloromethyl group.
Pentanoic acid, 2-ethyl-, methyl ester: Contains an ethyl group instead of the chloromethyl group.
Uniqueness
Pentanoic acid, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of both chlorine atoms and the ester functional group
Eigenschaften
CAS-Nummer |
88606-64-8 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
1,3-dichloropropan-2-yl pentanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-8(11)12-7(5-9)6-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WCOHYIYOFJBWTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)

![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)


![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)

![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)

